

# Application Notes and Protocols: JNJ-54717793 in Fear Conditioning Paradigms

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## Compound of Interest

Compound Name: JNJ-54717793

Cat. No.: B8726860

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## Introduction

**JNJ-54717793** is a potent and selective antagonist of the orexin-1 receptor (OX1R) with excellent brain penetrance.[1][2] The orexin system, originating in the lateral hypothalamus, plays a critical role in regulating arousal, stress, and fear responses, making it a key target for novel anxiolytic therapies.[1][2][3] Orexin neurons project to various brain regions implicated in fear and anxiety, including the amygdala and locus coeruleus. The OX1R, in particular, has been shown to be a critical mediator of fear expression and the consolidation of fear memories. Antagonism of OX1R has been demonstrated to reduce fear expression and facilitate the extinction of fear memories, suggesting the therapeutic potential of compounds like **JNJ-54717793** in treating anxiety and trauma-related disorders.

These application notes provide a comprehensive overview of the use of **JNJ-54717793** in preclinical fear conditioning paradigms, a widely used model for studying the neurobiology of fear and anxiety. The following sections detail the mechanism of action, relevant signaling pathways, experimental protocols for contextual and cued fear conditioning, and representative data.

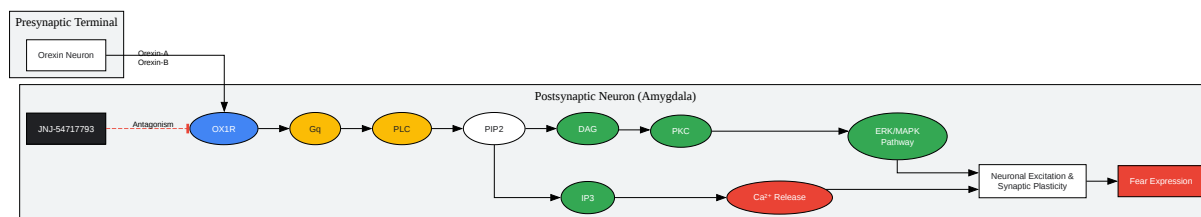
## Mechanism of Action and Signaling Pathways

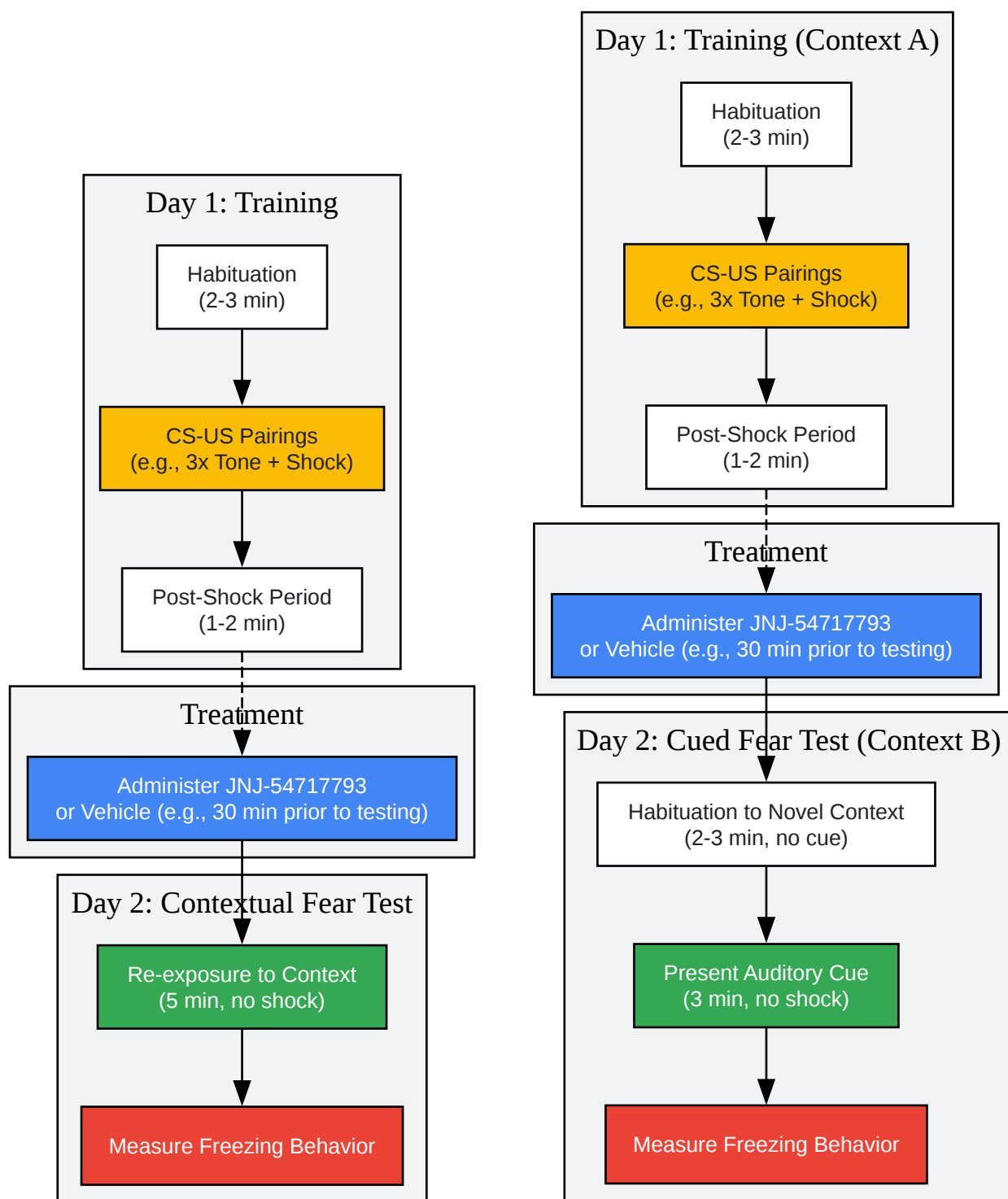
**JNJ-54717793** exerts its effects by selectively blocking the binding of orexin-A and orexin-B to the OX1R, a G-protein coupled receptor. In the context of fear conditioning, the amygdala is a

crucial brain region where OX1R signaling modulates neuronal activity and synaptic plasticity.

Activation of OX1R by orexins in the central amygdala leads to the depolarization of neurons through a signaling cascade involving Phospholipase C (PLC) and the sodium-calcium exchanger. This excitatory effect contributes to the expression of conditioned fear responses. Furthermore, OX1R signaling can modulate presynaptic glutamate release within the amygdala, further influencing fear circuitry.

In the basolateral amygdala (BLA), OX1R activation is associated with pro-stress signaling. Antagonism of OX1R in the BLA can shift the balance towards anti-stress signaling pathways, potentially involving the extracellular signal-regulated kinase (ERK/MAPK) pathway, and reduce fear expression.





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## References

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- 2. Evaluation of JNJ-54717793 a Novel Brain Penetrant Selective Orexin 1 Receptor Antagonist in Two Rat Models of Panic Attack Provocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orexin 1 Receptor Antagonism in the Basolateral Amygdala Shifts the Balance from Pro- to Anti-stress Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
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